molecular formula C9H10N2O4 B2415853 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate CAS No. 1559062-07-5

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate

Cat. No.: B2415853
CAS No.: 1559062-07-5
M. Wt: 210.189
InChI Key: PVROCFZDFSQXHC-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is a chemical compound with the molecular formula C9H6N2O2·2H2O It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

3-phenyl-1,2,4-oxadiazole-5-carbaldehyde;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.2H2O/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7;;/h1-6H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVROCFZDFSQXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C=O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an aldehyde under acidic conditions. For example, the reaction of benzamidoxime with benzaldehyde in the presence of an acid catalyst can yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-Phenyl-1,2,4-oxadiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-phenyl-1,2,4-oxadiazole exhibit notable antimicrobial properties. For example, certain derivatives have shown effectiveness against bacteria such as Escherichia coli and Klebsiella pneumoniae, demonstrating potential as therapeutic agents in treating bacterial infections .

Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have highlighted the ability of specific derivatives to inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth. For instance, compounds derived from 3-phenyl-1,2,4-oxadiazole have shown promise in inhibiting glycogen synthase kinase 3β (GSK-3β), which is implicated in various cancers .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of 3-phenyl-1,2,4-oxadiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Compounds have demonstrated dual potency in inhibiting GSK-3β and reducing neuroinflammation, suggesting their potential as multifunctional lead compounds for neuroprotection .

Materials Science

Electronic and Optical Applications
The unique oxadiazole ring structure contributes to the compound's electronic and optical properties. It can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its ability to form stable charge-transfer complexes.

Polymer Chemistry
In polymer science, 3-phenyl-1,2,4-oxadiazole derivatives can serve as building blocks for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. Their incorporation into polymer matrices can improve material performance in various applications .

Biological Studies

Biochemical Probes
In biochemical research, this compound acts as a probe to study enzyme activities and interactions. Its structural features allow it to participate in hydrogen bonding and π-π interactions with biological targets, facilitating investigations into enzyme kinetics and binding affinities .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is unique due to its specific substitution pattern and the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Biological Activity

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C9H10N2O4C_9H_{10}N_2O_4, featuring an oxadiazole ring that contributes to its reactivity and biological properties. The presence of an aldehyde functional group and a phenyl group enhances its interactions with biological targets, making it a valuable building block in drug development and materials science .

Synthesis Methods

3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate can be synthesized through various methods, including:

  • Cyclization of Benzaldehyde Semicarbazone : Utilizing an oxidizing agent like bromine in acetic acid.
  • Microwave-Assisted Synthesis : This method allows for rapid reaction times and higher yields by using microwave radiation for the reaction .

Antimicrobial Activity

Research indicates that derivatives of 3-phenyl-1,2,4-oxadiazole exhibit significant antimicrobial properties against various pathogens. For instance:

  • Activity Against Bacteria : Certain derivatives have shown effectiveness against strains such as E. coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The anti-inflammatory effects were also noted in studies where compounds were tested against carrageenan-induced paw swelling in rats .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The oxadiazole ring can participate in hydrogen bonding and π-π interactions with molecular targets, potentially modulating enzyme activities related to tumor growth .

Anti-inflammatory Effects

In vivo studies have confirmed that 3-phenyl-1,2,4-oxadiazole derivatives exhibit anti-inflammatory effects comparable to established drugs like Indomethacin. The compounds were effective at doses as low as 50 mg/kg body weight .

Study on Antimicrobial Activity

A study focused on modified analogues of 1,2,4-oxadiazoles revealed their efficacy against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The analogues showed low recovery levels post-administration, indicating potential degradation or metabolism within the gut .

Anticancer Activity Assessment

Another study assessed the anticancer activity of oxadiazole derivatives against various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly influenced cytotoxic activity, suggesting a structure-activity relationship (SAR) that could guide future drug development .

The biological activities of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde dihydrate are attributed to its interaction with biological targets:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cell proliferation or inflammatory pathways.
  • Binding Affinities : Molecular docking studies have shown that these compounds can effectively bind to target receptors or enzymes, influencing their activity .

Q & A

Q. How can environmental degradation pathways of this compound be studied?

  • Methodological Answer : Accelerated degradation under UV/visible light or oxidative conditions (H2_2O2_2) is monitored via:
  • GC-MS : Identifies volatile breakdown products (e.g., phenyl fragments).
  • LC-HRMS : Tracks polar degradation intermediates (e.g., carboxylic acids) .

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